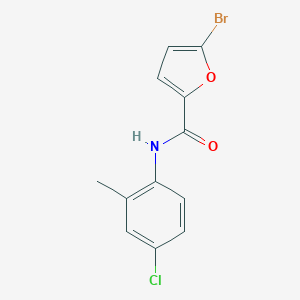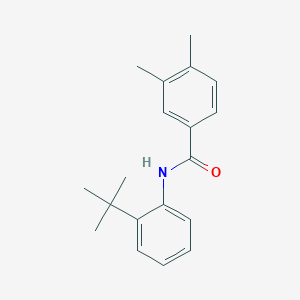![molecular formula C28H27IN2O6 B296718 ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296718.png)
ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been reported to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential to exhibit various biological activities. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future studies could focus on improving its solubility and bioavailability for use in various experimental settings.
Conclusion:
In conclusion, ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses various biological activities and has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Although its mechanism of action is not fully understood, it has been reported to inhibit the activity of certain enzymes involved in cell growth and proliferation. Further research is needed to fully understand its potential as a therapeutic agent and to identify its molecular targets.
Synthesemethoden
The synthesis of ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been achieved by various methods. One such method involves the reaction of 4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenol with ethyl 2-amino-4-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in the presence of a base. This method has been reported to yield the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been reported to possess various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C28H27IN2O6 |
|---|---|
Molekulargewicht |
614.4 g/mol |
IUPAC-Name |
ethyl 2-amino-4-[4-[(2-cyanophenyl)methoxy]-3-ethoxy-5-iodophenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C28H27IN2O6/c1-3-34-22-13-18(12-19(29)26(22)36-15-17-9-6-5-8-16(17)14-30)23-24-20(32)10-7-11-21(24)37-27(31)25(23)28(33)35-4-2/h5-6,8-9,12-13,23H,3-4,7,10-11,15,31H2,1-2H3 |
InChI-Schlüssel |
BBWKJXTVAWCEOI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)I)OCC4=CC=CC=C4C#N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)I)OCC4=CC=CC=C4C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)

![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)





![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)